2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide
Description
Properties
CAS No. |
889955-49-1 |
|---|---|
Molecular Formula |
C10H10N6O4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[5-(3-aminophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C10H10N6O4/c11-6-2-1-3-7(4-6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5,11H2,(H2,12,17) |
InChI Key |
HKMJJZAHVHPYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Direct Nitration Using Mixed Acid Systems
Treatment of 5-(3-aminophenoxy)-1H-1,2,4-triazol-3-amine with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C selectively nitrates position 3, yielding 5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-ium (Scheme 1). The reaction’s regioselectivity arises from the electron-donating effect of the amino group, which deactivates position 5.
Oxidative Nitration via N₂O₅
An alternative approach oxidizes the triazole’s amino group to nitro using dinitrogen pentoxide (N₂O₅) in acetonitrile at 0°C. This method avoids strongly acidic conditions, preserving acid-sensitive functional groups. The reaction proceeds via a nitronium ion intermediate, achieving 64–72% yields after 14 days.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of intermediates reveals planar triazole rings with intramolecular hydrogen bonds (N–H⋯O, 2.93 Å) that stabilize the molecular conformation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Nitration | 65–72 | ≥98 | High regioselectivity | Requires cryogenic conditions |
| Oxidative Nitration | 58–64 | 95 | Mild conditions | Long reaction time (14 days) |
| One-Pot Alkylation | 52–75 | 90 | Reduced purification steps | Lower purity in crude product |
Challenges and Mitigation Strategies
-
Byproduct formation : Competing reactions during nitration generate regioisomers (e.g., 4-nitro derivatives). Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) resolves this.
-
Amine group interference : Protecting the 3-aminophenoxy group with trifluoroacetyl ensures compatibility with nitration and alkylation steps .
Chemical Reactions Analysis
2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds related to 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide exhibit promising anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and gastric cancers. The mechanisms often involve the inhibition of key enzymes such as telomerase and topoisomerase .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.73 | Topoisomerase Inhibition |
| Compound B | OCUM-2MD3 | 88 | Telomerase Inhibition |
| Compound C | IGR39 | 10.40 | Antioxidant Activity |
Materials Science Applications
Beyond biological applications, 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide has potential uses in materials science. Its unique structural features enable it to act as a precursor for synthesizing novel polymers and nanomaterials. Research indicates that triazole-containing compounds can enhance the thermal stability and mechanical properties of polymer matrices .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of triazole derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that compounds similar to 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.
Case Study 2: Polymer Development
Another investigation focused on the application of triazole derivatives in developing high-performance polymers. The incorporation of triazole units into polymer chains improved their resistance to thermal degradation and enhanced their mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other triazole-acetamide derivatives are summarized below, with key differences in substituents, biological activity, and physicochemical properties:
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Effects on Bioactivity: The 3-nitro group is a common feature in antitrypanosomal agents (e.g., Compounds 2 and 13), likely contributing to electron-deficient interactions with target enzymes . In contrast, SecinH3’s 3-methoxy and benzodioxol groups enhance its role as a cytohesin inhibitor by improving lipophilicity and membrane permeability .
Energetic Properties :
- Compounds 4–7 in exhibit high detonation velocities (~8,500 m/s) due to their azoxy-furazan moieties. The target compound’s nitro-triazole core could theoretically contribute to energetic performance, but the absence of a fused heterocyclic system (e.g., furazan) may limit stability and sensitivity .
Synthetic Accessibility: Most analogs (e.g., Compounds 2, 13, SecinH3) are synthesized via amide coupling using reagents like EDC/DMAP or thioacetyl chlorides . The target compound’s 3-aminophenoxy group may require selective protection/deprotection steps to avoid side reactions during synthesis.
Physicochemical Properties: Melting points (MP) vary significantly: Compound 2 (133–134°C) vs. Compound 13 (>220°C), reflecting differences in substituent polarity and crystal packing. The target compound’s amino group may lower its MP compared to nitro-rich analogs.
Biological Activity
2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a compound derived from the triazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The compound can be synthesized through various pathways involving the reaction of 3-amino-5-nitro-1H-1,2,4-triazole with appropriate acylating agents. The synthesis often utilizes microwave irradiation to enhance yields and reduce reaction times. For instance, the preparation of N-substituted derivatives has been explored, showcasing the versatility of triazole derivatives in medicinal chemistry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide. In vitro evaluations demonstrated significant activity against various cancer cell lines. For example, compounds related to this triazole derivative exhibited IC50 values ranging from 0.73 to 20.2 µM against different cancer types including gastric and breast cancers . The mechanism appears to involve the inhibition of cell proliferation and migration.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.73 | Inhibition of EGFR |
| Compound B | OCUM-2MD3 (Gastric) | 88 | Cell cycle arrest |
| Compound C | MDA-MB-231 (Triple-negative) | >20.2 | No significant effect |
The biological activity of this compound may be attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. It has been suggested that the nitro group plays a crucial role in enhancing the compound's reactivity and interaction with biological targets. Moreover, studies indicate that derivatives can modulate oxidative stress markers, contributing to their anticancer effects .
Case Studies
In a notable study, researchers assessed the effects of various triazole derivatives on cell migration in pancreatic cancer models. The results indicated that certain derivatives significantly inhibited migration in a concentration-dependent manner, suggesting their potential as therapeutic agents in metastatic disease .
Q & A
Q. Purification Methods :
- Recrystallization : Ethanol/water mixtures for intermediates.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for final product isolation .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation, and how are conflicting data resolved?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3 vs. C5) and phenoxy linkage .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole ring substitution pattern) using SHELXL refinement .
- IR Spectroscopy : Validates nitro (1520–1350 cm⁻¹) and acetamide (1650–1680 cm⁻¹) functional groups.
Data Contradiction Resolution :
If NMR suggests multiple tautomers, X-ray diffraction provides definitive bond lengths and angles. For example, SHELXL can differentiate between 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers .
Advanced: How can computational modeling predict the compound’s mechanism of action against microbial targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the nitro group and active-site residues .
- MD Simulations : Assess binding stability (50 ns trajectories) in GROMACS to validate docking poses .
Q. Experimental Validation :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds (Table 1) .
Q. Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Target Compound | 8.5 | 32.0 |
| Ampicillin (Control) | 2.0 | 4.0 |
| Triazole Derivative A | 12.0 | 64.0 |
Advanced: How do structural modifications (e.g., nitro group position) impact biological activity, and what methodologies quantify these effects?
Answer:
Structure-Activity Relationship (SAR) Strategies :
Nitro Group Isomerism : Synthesize 3-nitro vs. 5-nitro isomers and compare inhibition of Candida albicans ergosterol biosynthesis via LC-MS .
Aminophenoxy Substitution : Replace 3-aminophenoxy with 4-aminophenoxy to assess solubility changes (logP via HPLC) .
Q. Quantitative Methods :
- Free-Wilson Analysis : Statistically correlate substituent effects with bioactivity .
- QSAR Modeling : Use MOE or RDKit to predict ADMET properties for optimized analogs .
Advanced: What experimental designs resolve contradictions in stability studies under varying pH and temperature?
Answer:
Stability Protocol :
pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC-MS .
Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .
Conflict Resolution :
If HPLC shows degradation but NMR does not, use high-resolution MS to detect trace byproducts (e.g., nitro reduction to amine) .
Basic: How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC Purity : ≥95% (C18 column, 254 nm detection) .
- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .
- Residual Solvents : Follow ICH Q3C guidelines (e.g., DMSO <5000 ppm) .
Advanced: What strategies enhance bioavailability through formulation or prodrug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
